methyl 3-[(benzylcarbamothioyl)amino]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Overview
Description
This compound is a derivative of quinazoline, a class of organic compounds with a two-ring structure, one benzene and one pyrimidine . The molecule also contains a carbamothioyl group (benzylcarbamothioyl), an amino group, a carboxylate group, and a sulfanylidene group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a bicyclic ring system . The exact structure would depend on the positions of these groups on the quinazoline ring.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amino, carbamothioyl, carboxylate, and sulfanylidene groups . These functional groups can participate in various chemical reactions, such as nucleophilic substitutions or condensation reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present . For example, the presence of polar functional groups like the carboxylate and amino groups would likely make the compound polar and potentially soluble in polar solvents.Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 3-(benzylcarbamothioylamino)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S2/c1-25-16(24)12-7-8-13-14(9-12)20-18(27)22(15(13)23)21-17(26)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,20,27)(H2,19,21,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGNMKTUZHGYTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)NC(=S)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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